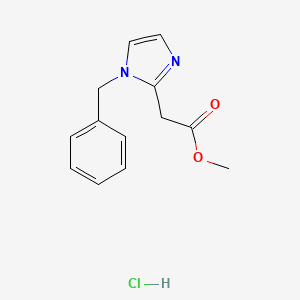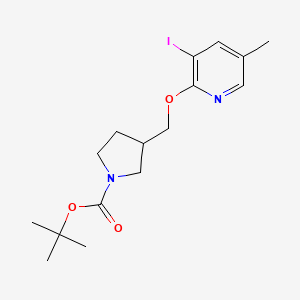
Methylester der (1-Benzyl-1H-imidazol-2-yl)-essigsäure Hydrochlorid
Übersicht
Beschreibung
Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Many natural products, especially alkaloids, contain the imidazole ring .
Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, containing two nitrogen atoms and three carbon atoms . The specific molecular structure of “(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride” would include this imidazole ring, along with additional functional groups specified in the name of the compound.Chemical Reactions Analysis
Imidazoles are known to participate in a wide range of chemical reactions, including acting as a nucleophile in substitution reactions . The specific reactivity of “(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride” would depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Imidazole itself is a highly polar compound, as evidenced by its electric dipole moment of 3.61 D . It is also highly soluble in water .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie könnte diese Verbindung als Vorläufer für die Synthese verschiedener pharmakologisch aktiver Moleküle dienen. Ihr Imidazolring, ein häufiges Motiv in vielen Medikamenten, kann mit biologischen Zielen wie Enzymen und Rezeptoren interagieren. Die Estergruppe könnte weiter modifiziert werden, um die arzneimittelähnlichen Eigenschaften der Verbindung wie Löslichkeit und Bioverfügbarkeit zu verbessern .
Landwirtschaft
Im Agrarsektor könnten die potenziellen fungiziden oder herbiziden Eigenschaften der Verbindung untersucht werden. Imidazol-Derivate sind für ihre antimikrobielle Aktivität bekannt, die beim Schutz von Nutzpflanzen vor Pilzkrankheiten hilfreich sein könnte .
Industrielle Anwendungen
Industriell könnte diese Verbindung aufgrund des Vorhandenseins des Imidazolrings, der an Metalloberflächen binden und Oxidation verhindern kann, bei der Synthese von Polymeren oder als Korrosionsinhibitor verwendet werden .
Umweltwissenschaften
Die Umweltwissenschaften könnten von der potenziellen Verwendung der Verbindung bei der Adsorption und Entfernung von Schadstoffen profitieren. Metall-organische Gerüste (MOFs), die unter Verwendung von Imidazol-basierten Linkern synthetisiert werden, haben sich bei der Abscheidung von Kohlendioxid und anderen schädlichen Gasen als vielversprechend erwiesen .
Biochemie
In der Biochemie könnte die Verbindung als Baustein für die Konstruktion komplexer Biomoleküle verwendet werden. Sie könnte auch als selektiver Inhibitor oder Aktivator bei enzymatischen Reaktionen dienen und so zur Untersuchung biochemischer Pfade beitragen .
Materialwissenschaften
Die Materialwissenschaften könnten die Eigenschaften der Verbindung für die Entwicklung neuer Materialien mit spezifischen Eigenschaften nutzen. So könnte ihre Einarbeitung in elektronische Materialien zur Entwicklung neuartiger Halbleiter oder leitfähiger Polymere führen .
Wirkmechanismus
Safety and Hazards
Imidazole is classified as a corrosive substance and can cause severe skin burns and eye damage . It is also harmful if swallowed . The specific safety and hazards of “(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride” would depend on the other functional groups present in the molecule.
Eigenschaften
IUPAC Name |
methyl 2-(1-benzylimidazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-17-13(16)9-12-14-7-8-15(12)10-11-5-3-2-4-6-11;/h2-8H,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPCVVCKQXRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CN1CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176419-60-5 | |
| Record name | 1H-Imidazole-2-acetic acid, 1-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521417.png)

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride](/img/structure/B1521420.png)
![[2,3'-Bipyridine]-4-carbonitrile](/img/structure/B1521421.png)
![3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1521422.png)

![4-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521426.png)
![4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521427.png)
![2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1521428.png)

![3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1521432.png)


